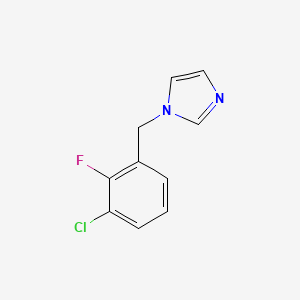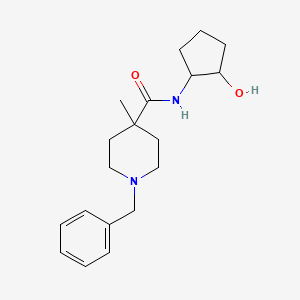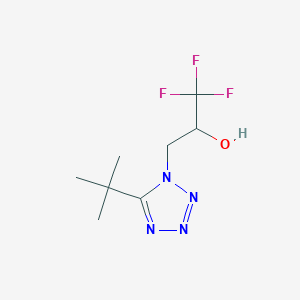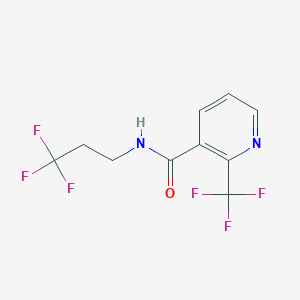![molecular formula C16H22N6O B7643923 N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide](/img/structure/B7643923.png)
N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide is a chemical compound with potential therapeutic applications. It is also known as TAK-659 and belongs to the class of drugs called Bruton's tyrosine kinase inhibitors.
Mecanismo De Acción
Bruton's tyrosine kinase is a key enzyme involved in the B-cell receptor signaling pathway. It plays a crucial role in the survival and proliferation of B-cells, which are involved in the immune response. N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide works by inhibiting the activity of Bruton's tyrosine kinase, thereby inhibiting the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the immune response. It has also been found to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide has several advantages for lab experiments. It is easy to synthesize and has a high degree of purity. It has also been found to have good solubility in water and organic solvents, making it easy to work with. However, it has some limitations, such as its relatively short half-life and the need for further optimization to improve its efficacy.
Direcciones Futuras
There are several future directions for the research on N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide. One direction is to optimize its structure to improve its efficacy and reduce its toxicity. Another direction is to investigate its potential therapeutic applications in other types of cancer and autoimmune diseases. Additionally, further research is needed to understand its mechanism of action and its interaction with other signaling pathways.
Métodos De Síntesis
The synthesis of N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide involves several steps. The first step involves the reaction of 3-methyl-4-(tetrazol-1-yl)aniline with cyclohexanone in the presence of a base to form 4-(3-methyl-4-(tetrazol-1-yl)anilino)cyclohexanone. The second step involves the reaction of 4-(3-methyl-4-(tetrazol-1-yl)anilino)cyclohexanone with acetic anhydride in the presence of a base to form this compound.
Aplicaciones Científicas De Investigación
N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It works by inhibiting the activity of Bruton's tyrosine kinase, which is involved in the survival and proliferation of cancer cells.
Propiedades
IUPAC Name |
N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-11-9-15(7-8-16(11)22-10-17-20-21-22)19-14-5-3-13(4-6-14)18-12(2)23/h7-10,13-14,19H,3-6H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLNOOYVNMNSBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2CCC(CC2)NC(=O)C)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-3-methylsulfonyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B7643847.png)

![1-benzyl-N-[2-(1,3-dioxolan-2-yl)ethyl]-N,3-dimethylpiperidin-4-amine](/img/structure/B7643866.png)
![2-cyclohexyl-N-[1-[2-(1,3-dioxolan-2-yl)ethyl]piperidin-4-yl]acetamide](/img/structure/B7643871.png)
![3-amino-N-cyclopropyl-N-[[4-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide;hydrochloride](/img/structure/B7643880.png)

![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[1-(oxolan-3-yl)ethyl]urea](/img/structure/B7643902.png)
![2-Amino-1-[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B7643909.png)
![1-[(3-Fluoro-5-methoxyphenyl)methyl]-3-(1,3-oxazol-2-yl)urea](/img/structure/B7643912.png)

![3-(2-hydroxyethoxy)-N-[(2,4,6-trimethylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B7643919.png)
![4-[2-(4-Fluorophenyl)propyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine](/img/structure/B7643921.png)
![2-[(5-Bromopyridin-3-yl)amino]cyclopentan-1-ol](/img/structure/B7643931.png)
